Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Imidazole derivatives are key components in a variety of biochemical pathways, including those involved in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific pathways affected by this compound, and their downstream effects, are areas for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or other transition metals, which facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .
Scientific Research Applications
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives:
Ethyl 1H-imidazole-5-carboxylate: Similar in structure but lacks the methyl groups at positions 2 and 4.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: A more complex derivative with additional functional groups.
Uniqueness: The presence of methyl groups at positions 2 and 4 in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives .
Properties
IUPAC Name |
ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXNCMNUICELH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312445 |
Source
|
Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500890-03-9 |
Source
|
Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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